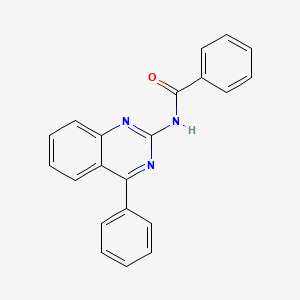
N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide, also known as ANQX, is a chemical compound that has been studied extensively in the field of neuroscience. ANQX is a selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes in the brain. In
Scientific Research Applications
N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide has been widely used in scientific research to investigate the role of the AMPA receptor in various physiological and pathological processes. For example, this compound has been used to study the role of the AMPA receptor in synaptic plasticity, learning and memory, drug addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and blocking the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of the excitatory neurotransmission mediated by the AMPA receptor, leading to a decrease in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. For example, this compound has been found to reduce the amplitude and frequency of excitatory postsynaptic currents mediated by the AMPA receptor, leading to a decrease in synaptic plasticity. This compound has also been shown to impair learning and memory processes in animal models, suggesting that the AMPA receptor plays a critical role in these processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide in lab experiments is its selectivity for the AMPA receptor, which allows researchers to specifically investigate the role of this receptor subtype in various physiological and pathological processes. However, one of the limitations of using this compound is its relatively low potency compared to other AMPA receptor antagonists, which may limit its effectiveness in some experimental settings.
Future Directions
There are a number of future directions for research involving N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide. For example, further studies are needed to investigate the role of the AMPA receptor in drug addiction and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, new and more potent AMPA receptor antagonists may be developed to improve the effectiveness of this compound in lab experiments and potentially in clinical settings. Finally, the development of new imaging techniques may allow for more precise visualization of the AMPA receptor in the brain, which could provide valuable insights into its role in various physiological and pathological processes.
Synthesis Methods
The synthesis of N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide can be achieved through a multi-step process involving the reaction of 4-acetylphenol with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield this compound.
properties
IUPAC Name |
N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-10(20)11-4-6-12(7-5-11)18-17(21)13-8-15(24-2)16(25-3)9-14(13)19(22)23/h4-9H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCBFDFPWDRNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5703759.png)
![dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate](/img/structure/B5703765.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5703780.png)

![5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B5703789.png)
![3-chloro-4-ethoxy-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5703794.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)


![1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5703826.png)
![N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5703834.png)
![methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5703857.png)